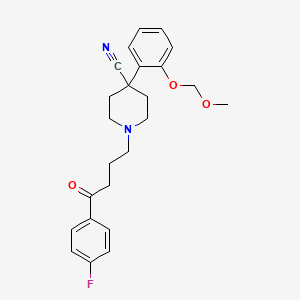
4-Piperidinenitrile, 1-(3-(p-fluorobenzoyl)propyl)-4-(2-(methoxymethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Piperidinenitrile, 1-(3-(p-fluorobenzoyl)propyl)-4-(2-(methoxymethoxy)phenyl)- is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinenitrile, 1-(3-(p-fluorobenzoyl)propyl)-4-(2-(methoxymethoxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinenitrile, 1-(3-(p-fluorobenzoyl)propyl)-4-(2-(methoxymethoxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of 4-Piperidinenitrile
Chemical Structure and Properties
- IUPAC Name : 4-Piperidinenitrile, 1-(3-(p-fluorobenzoyl)propyl)-4-(2-(methoxymethoxy)phenyl)-
- Molecular Formula : C20H24FN3O2
- Molecular Weight : Approximately 357.42 g/mol
This compound is a piperidine derivative that has been studied for its potential pharmacological properties. Its structure includes a p-fluorobenzoyl group and a methoxymethoxy phenyl moiety, which may contribute to its biological activity.
Pharmacological Effects
Research into related compounds suggests that this class may exhibit:
- Anti-inflammatory properties : Compounds with similar structures have been investigated for their ability to reduce inflammation in various models.
- Antidepressant effects : Some piperidine derivatives have shown promise in preclinical models for treating depression by modulating neurotransmitter levels.
- Antitumor activity : Certain analogs have been noted for their potential to inhibit cancer cell proliferation.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, the following general findings from related research can be noted:
-
Study on Piperidine Derivatives :
- A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their ability to inhibit cancer cell lines. Results indicated that modifications in the side chains significantly affected their cytotoxicity profiles.
-
Neuropharmacology Research :
- Research highlighted in Neuropharmacology examined the effects of piperidine-based compounds on serotonin receptors, revealing potential anxiolytic effects.
-
Inflammation Models :
- Inflammation-related studies showed that certain piperidine derivatives could reduce cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Related Findings | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | Journal of Medicinal Chemistry |
| Antidepressant | Modulated serotonin levels in animal models | Neuropharmacology |
| Antitumor | Inhibited proliferation in cancer cell lines | Various Studies |
Properties
CAS No. |
73962-25-1 |
|---|---|
Molecular Formula |
C24H27FN2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-[2-(methoxymethoxy)phenyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C24H27FN2O3/c1-29-18-30-23-7-3-2-5-21(23)24(17-26)12-15-27(16-13-24)14-4-6-22(28)19-8-10-20(25)11-9-19/h2-3,5,7-11H,4,6,12-16,18H2,1H3 |
InChI Key |
UWAXNZMBFPUESD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















